(Cyclooctylmethyl)(methyl)amine
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Overview
Description
(Cyclooctylmethyl)(methyl)amine is a chemical compound with the CAS Number: 60168-07-2 . It has a molecular weight of 155.28 . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like this compound can involve various methods such as the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide .Molecular Structure Analysis
The molecular structure of amines can be analyzed using spectroscopic methods. For instance, the N−H bonds of primary and secondary amines can be identified in the infrared spectrum . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .Chemical Reactions Analysis
Amines, including this compound, can undergo various chemical reactions. For example, 4º-ammonium salts can undergo Hofmann eliminations .Scientific Research Applications
1. Reductive Amination and Amine Synthesis
Amines, including those derived from (Cyclooctylmethyl)(methyl)amine, play a critical role in various scientific applications. Notable is their use in the expedient synthesis of N-methyl- and N-alkylamines via reductive amination, utilizing earth-abundant metal-based catalysts like cobalt oxide nanoparticles. This method is significant in synthesizing life-science molecules and has vast industrial and academic research applications (Senthamarai et al., 2018).
2. Radiotracer Development for PET Imaging
This compound derivatives are instrumental in developing PET (positron emission tomography) radiotracers. The direct radiomethylation of amines, including such compounds, allows for the synthesis of radiolabeled drugs used in studying diseases like Alzheimer's (Liger et al., 2015).
3. Synthesis of Pharmaceutical Compounds
The direct N-monomethylation of aromatic primary amines using methods involving this compound derivatives is essential in pharmaceutical compound synthesis. This process, which uses methanol as a methylating agent, is attractive for its low catalyst loading and broad substrate scope (Li et al., 2012).
4. Amine Synthesis in Chemical Industry
Amines derived from compounds like this compound are key intermediates in chemical industries, with extensive applications in manufacturing agrochemicals, pharmaceuticals, and more. Various processes, such as hydroamination and reductive amination, have been developed for the synthesis of such amines (Pera‐Titus & Shi, 2014).
5. Catalytic Methylation in Water
Another application is in the ruthenium-catalyzed methylation of amines, using paraformaldehyde in water under mild conditions. This method is significant for pharmaceutical and agrochemical applications, reducing waste and reaction temperatures (van der Waals et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
(Cyclooctylmethyl)(methyl)amine is a type of amine compound . . Amines are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biological processes .
Mode of Action
For instance, they can act as ligands, binding to specific receptors or enzymes, and modulate their activity . They can also undergo various chemical reactions, such as alkylation, to modify other molecules .
Biochemical Pathways
For example, they play a key role in the synthesis of proteins, nucleic acids, and other biomolecules . They are also involved in the regulation of cell growth and proliferation .
Pharmacokinetics
Amines in general are known to have diverse adme properties depending on their structure and the presence of functional groups . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound, its ability to reach its target, and its interactions with its target . .
Properties
IUPAC Name |
1-cyclooctyl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-11-9-10-7-5-3-2-4-6-8-10/h10-11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSPJXTNFZNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306567 |
Source
|
Record name | N-Methylcyclooctanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60168-07-2 |
Source
|
Record name | N-Methylcyclooctanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60168-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcyclooctanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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